2-(6-Aminopyridin-2-yl)acetic acid

Description

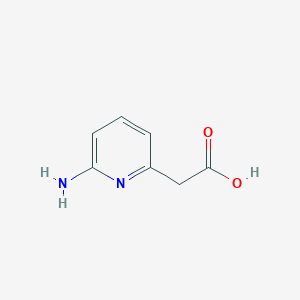

Structure

2D Structure

Properties

IUPAC Name |

2-(6-aminopyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZVFUNJVYGZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658117 | |

| Record name | (6-Aminopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339195-51-6 | |

| Record name | 6-Amino-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339195-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Aminopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(6-Aminopyridin-2-yl)acetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Aminopyridin-2-yl)acetic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, spectral characterization, and key applications of this compound, with a focus on its role in drug discovery and development.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions, coupled with its relatively low molecular weight, makes it an attractive core for the design of novel therapeutic agents.[3] this compound builds upon this foundation by incorporating a flexible acetic acid side chain, providing an additional reactive handle for molecular elaboration and diversification. This unique combination of functional groups allows for its use in the construction of a wide array of derivatives with potential applications in various therapeutic areas.[4][5]

Core Chemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 339195-51-6 | [6] |

| Molecular Formula | C₇H₈N₂O₂ | [6] |

| Molecular Weight | 152.15 g/mol | [6] |

| IUPAC Name | This compound | |

| Appearance | Off-white to light yellow crystalline powder (typical) | |

| Purity | Typically ≥97% | [6] |

Synthesis Methodologies: A Strategic Overview

Several synthetic routes to this compound can be envisioned, primarily revolving around the introduction of the amino group or the construction of the acetic acid side chain. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.

General Synthetic Strategies

Two primary retrosynthetic approaches dominate the synthesis of this compound:

-

Route A: Amination of a Halogenated Precursor: This is a common and often high-yielding approach. It involves the nucleophilic substitution of a halogen (typically chlorine or bromine) at the 6-position of a 2-(halopyridin-2-yl)acetic acid derivative with an amino group source.

-

Route B: Hydrolysis of a Nitrile Precursor: This method involves the synthesis of 2-(6-aminopyridin-2-yl)acetonitrile, followed by its hydrolysis to the corresponding carboxylic acid.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for this compound.

Exemplary Experimental Protocol: Synthesis via Amination of 2-(6-Bromopyridin-2-yl)acetic acid

This protocol is a representative example based on established methodologies for the amination of halopyridines.[1] Optimization may be required based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of 2-(6-Bromopyridin-2-yl)acetic acid

This intermediate can be prepared from commercially available 2,6-dibromopyridine through a series of reactions, including monolithiation followed by carboxylation.

Step 2: Amination

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-(6-bromopyridin-2-yl)acetic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

-

Reagents: Add a copper(I) catalyst (e.g., CuI, 5-10 mol%) and a suitable ligand (e.g., L-proline or a diamine ligand, 10-20 mol%).

-

Amine Source: Introduce a source of ammonia, such as aqueous ammonia or ammonium hydroxide (excess).

-

Base: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram: Experimental Workflow for Synthesis

Caption: A typical workflow for the amination synthesis.

Spectral Characterization

While a comprehensive, publicly available dataset of spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the acetic acid side chain, and the amine protons. The pyridine protons will likely appear as a set of coupled multiplets in the aromatic region (δ 6.0-8.0 ppm). The methylene protons should present as a singlet at approximately δ 3.5-4.0 ppm. The amine protons will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and the two carbons of the acetic acid moiety. The pyridine carbons are expected in the range of δ 100-160 ppm. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above δ 170 ppm, and the methylene carbon will appear around δ 40-50 ppm.

FT-IR Spectroscopy

The infrared spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹, two bands).

-

O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹).

-

C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).

-

C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

N-H bending of the primary amine (around 1600 cm⁻¹).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 153.06.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly valuable building block for the synthesis of novel bioactive molecules.[4][5]

As a Versatile Scaffold

The primary amine and the carboxylic acid groups provide two orthogonal points for chemical modification. The amine can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The carboxylic acid can be converted to esters, amides, or other derivatives. This allows for the rapid generation of libraries of compounds for high-throughput screening.

In the Synthesis of Bioactive Molecules

Derivatives of this compound have been investigated for a range of biological activities. For instance, related aminopyridine structures have been incorporated into inhibitors of various enzymes and receptors. The acetic acid moiety can be used to link the aminopyridine core to other pharmacophores or to modulate the pharmacokinetic properties of a lead compound.

Diagram: Role in Drug Discovery

Caption: Role as a scaffold in generating compound libraries.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups allow for the creation of diverse molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of such well-defined scaffolds in the drug discovery process is expected to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives | Semantic Scholar [semanticscholar.org]

- 7. methyl 2-(6-aminopyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

2-(6-Aminopyridin-2-yl)acetic acid CAS number 339195-51-6

An In-Depth Technical Guide to 2-(6-Aminopyridin-2-yl)acetic acid (CAS: 339195-51-6)

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of properties to deliver actionable insights into its synthesis, characterization, reactivity, and application. The 2-aminopyridine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[1] This guide serves as a technical resource for researchers looking to leverage the unique structural and chemical attributes of this valuable intermediate.

Physicochemical and Structural Properties

This compound is a bifunctional molecule featuring a nucleophilic amino group and a versatile carboxylic acid moiety on a pyridine core. These features make it an ideal starting point for the synthesis of more complex molecular architectures.

| Property | Value | Source |

| CAS Number | 339195-51-6 | N/A |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Purity | Commercially available, typically ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [3][4] |

| Predicted LogP | -0.3 | [4] |

| Storage Conditions | Store in a freezer at -20°C, sealed in a dry, dark environment to prevent degradation.[5] | N/A |

Plausible Synthesis and Purification Workflow

While multiple proprietary synthesis routes exist, a robust and scalable pathway can be designed based on established organometallic and nucleophilic substitution reactions. A common strategy involves the construction of the acetic acid side chain onto a pre-functionalized pyridine ring. The following workflow is a plausible, non-patented approach.

Workflow Diagram: Synthetic Pathway

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 339195-51-6 | this compound - Moldb [moldb.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(2-Aminopyridin-4-yl)acetic acid | C7H8N2O2 | CID 29921676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 339195-51-6|this compound|BLD Pharm [bldpharm.com]

molecular structure of 2-(6-Aminopyridin-2-yl)acetic acid

An In-Depth Technical Guide to the Molecular Structure and Application of 2-(6-Aminopyridin-2-yl)acetic Acid

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core functionalized with both a nucleophilic amino group and a versatile carboxylic acid moiety, presents a valuable scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust synthetic protocol, explains the rationale behind key experimental steps, and explores the compound's application as a foundational element in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important research chemical.

Introduction

The Significance of the Aminopyridine Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a privileged structure in drug discovery, recognized for its ability to form key hydrogen bond interactions with biological targets.[1] Its simple, low molecular weight design makes it an ideal starting point for creating pharmacophores that adhere to principles of lead-like design.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor, a combination that facilitates potent and specific binding to a wide array of enzymes and receptors. Consequently, aminopyridine derivatives have been successfully developed into agents with antibacterial, anticancer, and anti-inflammatory properties.[2]

Overview of this compound as a Research Building Block

This compound, hereafter referred to as APAA , capitalizes on the utility of the aminopyridine core by incorporating a strategically placed acetic acid side chain. This addition introduces a second vector for chemical modification and a potential binding interaction point. APAA is primarily utilized as a versatile intermediate or building block in the synthesis of more elaborate compounds.[3][4] Its bifunctional nature—a nucleophilic amine and a modifiable carboxylic acid—allows for orthogonal chemical strategies in the construction of compound libraries for high-throughput screening.

Molecular Structure and Physicochemical Properties

Core Chemical Structure and Nomenclature

The fundamental structure of APAA consists of a pyridine ring substituted at the 6-position with an amino group (-NH₂) and at the 2-position with an acetic acid moiety (-CH₂COOH).

The compound is also available as a hydrochloride salt (CAS No: 1965308-87-5), which often exhibits improved solubility in aqueous media.[5][6]

Tautomerism and Zwitterionic States

An expert analysis of APAA's structure necessitates a consideration of its potential tautomeric and zwitterionic forms. The 6-aminopyridine fragment can exist in equilibrium between the amino form and the imino tautomer. In solution, APAA can also exist as a zwitterion, where the acidic proton from the carboxyl group is transferred to one of the basic nitrogen atoms—either the pyridine ring nitrogen or the exocyclic amino group. The predominant form is highly dependent on the pH of the environment. Understanding these potential states is critical for predicting binding modes, designing bioassays, and interpreting spectroscopic data.

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [3][4] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| Topological Polar Surface Area | 76.2 Ų | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Rotatable Bonds | 2 | [7] |

| Storage Conditions | Store in freezer, sealed in dry, keep in dark place | [4] |

Synthesis and Purification

The synthesis of substituted pyridylacetic acids can be challenging due to the potential for decarboxylation of the final product under harsh conditions.[9] Therefore, a robust and mild synthetic strategy is required.

Retrosynthetic Analysis

A logical retrosynthetic approach for APAA involves disconnecting the C-C bond between the pyridine ring and the acetic acid moiety, leading back to a functionalized picoline derivative and a carboxylating agent. An alternative, more practical approach involves nucleophilic substitution on a pre-functionalized pyridine ring.

Caption: Retrosynthetic analysis of APAA.

Recommended Synthetic Protocol: Nucleophilic Substitution

This protocol is based on established methods for the synthesis of related pyridylacetic acid derivatives.[9] It employs a nucleophilic substitution reaction, which is a reliable and scalable approach.

Step 1: Generation of the Malonate Nucleophile

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise. Causality: NaH is a strong, non-nucleophilic base used to deprotonate the malonate ester, creating the required nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.

-

Slowly add diethyl malonate (9.6 g, 60 mmol) dropwise via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

Step 2: Nucleophilic Aromatic Substitution

-

In a separate flask, dissolve 2-chloro-6-aminopyridine (6.4 g, 50 mmol) in anhydrous THF (50 mL).

-

Add the 2-chloro-6-aminopyridine solution dropwise to the prepared sodium diethyl malonate solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS. Causality: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

Step 3: Hydrolysis and Decarboxylation

-

After cooling to room temperature, carefully quench the reaction by the slow addition of water (20 mL).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Add a 6M aqueous solution of hydrochloric acid (100 mL) and heat the mixture to reflux for 6-8 hours. Causality: The strong acidic conditions hydrolyze both ester groups to carboxylic acids. The resulting malonic acid derivative is unstable at high temperatures and undergoes facile decarboxylation to yield the desired acetic acid moiety.

-

Cool the solution in an ice bath. Adjust the pH to ~7 using a 5M sodium hydroxide solution, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.

Purification and Quality Control

The crude product can be purified by recrystallization from an ethanol/water mixture. The purity and identity of the final compound must be validated using the spectroscopic methods outlined below. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining final purity.

Spectroscopic Characterization and Structural Elucidation

Confirming the molecular structure of the synthesized APAA is a critical, self-validating step of the protocol. Each spectroscopic technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information on the number of different types of protons and their connectivity. The spectrum of APAA is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene (-CH₂-) protons, and the exchangeable protons of the amino (-NH₂) and carboxylic acid (-COOH) groups.

-

¹³C NMR: Carbon NMR will confirm the presence of the seven carbon atoms in the molecule, including the characteristic carbonyl carbon of the carboxylic acid (δ ≈ 170-180 ppm) and the five distinct carbons of the substituted pyridine ring.

| ¹H NMR (Expected Data, 400 MHz, DMSO-d₆) | ¹³C NMR (Expected Data, 100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~12.5 (s, 1H, br) | -COOH | ~172.0 |

| ~7.3 (t, 1H) | H4-pyridine | ~159.0 |

| ~6.5 (s, 2H, br) | -NH₂ | ~150.0 |

| ~6.3 (d, 1H) | H3-pyridine | ~139.0 |

| ~6.2 (d, 1H) | H5-pyridine | ~105.0 |

| ~3.5 (s, 2H) | -CH₂- | ~104.0 |

| ~45.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretch (amino group) |

| 3300-2500 | O-H stretch (broad, carboxylic acid) |

| ~1710 | C=O stretch (carbonyl of carboxylic acid) |

| ~1640 | N-H bend (amino group) |

| 1600-1450 | C=C and C=N stretches (aromatic ring) |

| ~1300 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For APAA, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 153.0664, corresponding to the molecular formula C₇H₉N₂O₂⁺.

Caption: Workflow for product purification and validation.

Applications in Drug Discovery and Development

Utility as a Scaffold for Library Synthesis

APAA is an ideal scaffold for combinatorial chemistry and library synthesis due to its two distinct and chemically addressable functional groups.

-

Amide Coupling: The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides.

-

N-Functionalization: The amino group can undergo reactions such as acylation, sulfonylation, or reductive amination to introduce a second point of diversity.

This dual-handle approach allows for the rapid exploration of chemical space around the aminopyridine core, which is a highly efficient strategy for hit-to-lead optimization.

Potential Biological Targets

Based on the known activities of related aminopyridine derivatives, compounds derived from the APAA scaffold could plausibly target:

-

Protein Kinases: The aminopyridine motif is a known "hinge-binder" in many kinase inhibitors. The acetic acid moiety can be elaborated to interact with the solvent-exposed region of the ATP-binding pocket.

-

Bacterial Enzymes: The scaffold's ability to chelate metal ions or interrupt key hydrogen bond networks makes it a candidate for antibacterial drug design.[10]

-

G-Protein Coupled Receptors (GPCRs): Derivatives of aminopyridines have been investigated as modulators for various GPCRs, including muscarinic receptors.[11]

Caption: Drug discovery diversification from the APAA scaffold.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant potential for innovation in drug discovery. Its molecular structure, characterized by the potent aminopyridine pharmacophore and a versatile acetic acid handle, provides a robust platform for the synthesis of novel bioactive compounds. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, empowers researchers to fully leverage its capabilities in the quest for next-generation therapeutics.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 339195-51-6 | this compound - Moldb [moldb.com]

- 4. 339195-51-6|this compound|BLD Pharm [bldpharm.com]

- 5. 1965308-87-5・this compound hydrochloride・this compound hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. 1965308-87-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. 2-(2-Aminopyridin-4-yl)acetic acid | C7H8N2O2 | CID 29921676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(6-Aminopyridin-2-yl)acetic acid physical properties

An In-depth Technical Guide to the Physicochemical Characterization of 2-(6-Aminopyridin-2-yl)acetic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 339195-51-6) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs—a pyridine ring, an amino group, and a carboxylic acid. These features impart a unique combination of properties relevant for its use as a building block in drug discovery and as a ligand in coordination chemistry. However, a comprehensive public repository of its experimentally determined physical properties is notably absent. This guide moves beyond a simple data sheet to provide a two-fold focus: first, to establish a theoretically-grounded understanding of its expected physicochemical properties based on structural analysis; and second, to provide robust, field-proven experimental protocols for the precise determination of these properties. This document serves as a foundational manual for any researcher intending to work with and characterize this compound, ensuring data integrity and reproducibility.

Molecular Identity and Structural Considerations

The foundational step in characterizing any chemical entity is to confirm its identity and understand its structure. The properties of this compound are intrinsically linked to its amphoteric and aromatic nature.

| Property | Value | Source |

| CAS Number | 339195-51-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Common Forms | Free base; Hydrochloride salt (CAS: 1965308-87-5) | [3] |

The presence of a carboxylic acid, an exocyclic amino group, and a pyridine ring nitrogen makes this molecule amphoteric. In solution, it is expected to exist predominantly as a zwitterion, a structural feature that profoundly influences its melting point, solubility, and acid-base chemistry. The availability of a hydrochloride salt form suggests that this salt may offer enhanced stability or improved handling characteristics compared to the free base.[3]

Predicted Physical Properties: An Expert Analysis

In the absence of extensive empirical data, a reasoned analysis of the molecule's structure allows for the prediction of its core physical properties. These predictions provide a baseline for experimental design and verification.

| Property | Predicted Value / Behavior | Scientific Rationale |

| Appearance | White to off-white or pale yellow crystalline solid. | Consistent with related aminopyridine and amino acid derivatives. |

| Melting Point | High, with decomposition (>200 °C). | The zwitterionic nature leads to strong intermolecular ionic interactions, requiring significant thermal energy to disrupt the crystal lattice, often leading to decomposition before a true melting point is reached. The related compound 6-Aminopyridine-2-carboxylic acid melts at 310-319 °C. |

| Solubility | Sparingly soluble in water; soluble in acidic or basic aqueous solutions. Soluble in DMSO. Poorly soluble in nonpolar organic solvents (e.g., hexanes, toluene). | The polar, zwitterionic form favors solubility in polar protic solvents like water. Solubility is pH-dependent, increasing at pH values away from the isoelectric point where the molecule carries a net positive or negative charge. Dimethyl sulfoxide (DMSO) is an effective solvent for many polar, heterocyclic compounds. |

| pKa Values | Expected pKa₁ ≈ 2.5-4.0 (Carboxylic Acid); Expected pKa₂ ≈ 5.0-6.5 (Pyridinium ion). | The carboxylic acid pKa is typical for an acetic acid moiety adjacent to an aromatic ring. The second pKa is attributed to the protonation of the pyridine ring nitrogen, which is generally more basic than the exocyclic amino group in aminopyridines. |

Acid-Base Equilibria

Understanding the pKa values is critical for controlling solubility, designing purification strategies, and predicting physiological behavior. The compound possesses two primary ionizable centers, leading to distinct species depending on the pH of the medium.

Caption: Acid-base equilibria of this compound.

Experimental Protocols for Physicochemical Characterization

This section provides standardized, step-by-step methodologies for the empirical determination of the key physical properties. Adherence to these protocols is essential for generating reliable and citable data.

Workflow for Comprehensive Characterization

A logical workflow ensures that foundational properties are determined first, informing subsequent experiments.

Caption: Logical workflow for compound characterization.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the preferred method for its high precision and ability to detect decomposition.

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A phase transition like melting results in a detectable endothermic peak.

-

Instrumentation: TA Instruments Q20 or similar, with refrigerated cooling system.

-

Methodology:

-

Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).[4]

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, finely powdered compound into a Tzero aluminum hermetic pan.[5] Crimp the lid to seal the pan. Prepare an identical empty pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature at a rate of 10 °C/min up to a final temperature of 350 °C.[6] A slower scan rate (e.g., 1-5 °C/min) can be used for higher resolution if needed.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[6] Note any evidence of decomposition, such as a broad peak or a baseline shift after the event.

-

Protocol: Aqueous Solubility Determination (OECD Guideline 105 - Flask Method)

This method is suitable for compounds with solubility greater than 10⁻² g/L.[7][8]

-

Principle: A supersaturated solution of the compound in water is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the filtered aqueous phase is then determined.

-

Reagents & Equipment: Reagent-grade water, constant temperature shaker bath (20 ± 0.5 °C), analytical balance, pH meter, suitable analytical instrument (e.g., HPLC-UV).

-

Methodology:

-

Preliminary Test: To estimate the solubility, add the compound in stepwise increasing amounts to a known volume of water at 20 °C and shake vigorously after each addition. This helps determine the approximate amount needed for the definitive test.

-

Equilibration: Add an excess amount of the solid compound (as determined in the preliminary test) to several flasks containing known volumes of water.

-

Agitation: Place the flasks in a shaker bath set to 20 °C and agitate for at least 24 hours. It is recommended to check the concentration at 24, 48, and 72 hours. Equilibrium is reached when three successive measurements are within ±5% of each other.

-

Phase Separation: Allow the flasks to stand at 20 °C to let the solid settle. Centrifuge or filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the analyte.

-

Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV with a standard calibration curve. The result is reported in g/L or mg/mL.

-

Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate method for determining the dissociation constants of ionizable compounds.[9][10]

-

Principle: The compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture), and the pH of the solution is monitored as a standardized titrant (acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[11][12]

-

Reagents & Equipment: Calibrated pH meter and electrode, automated titrator or burette, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), nitrogen gas.

-

Methodology:

-

Preparation: Prepare a ~1 mM solution of the compound in water containing 0.15 M KCl. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂.

-

Titration - Acidic pKa: Adjust the initial pH of the solution to ~1.5-2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.

-

Titration - Basic pKa: To determine the pKa of the conjugate acid (pyridinium ion), a back-titration can be performed, or the data from the single titration can be analyzed.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the inflection points of the curve (where the first derivative is maximal or the second derivative is zero). The pH at the point where half the volume of titrant required to reach the equivalence point has been added corresponds to the pKa.

-

Expected Spectroscopic Data (¹H and ¹³C NMR)

While a verified spectrum is not publicly available, the expected NMR signals can be predicted to aid in structural confirmation. The spectrum should be acquired in a solvent like DMSO-d₆ or D₂O.

-

¹H NMR:

-

Pyridine Ring Protons (3H): Expect three distinct signals in the aromatic region (~6.5-8.0 ppm). The proton between the two nitrogen-containing substituents will likely be the most upfield, with the other two showing characteristic doublet or triplet splitting patterns based on their coupling to adjacent protons.

-

Methylene Protons (-CH₂-) (2H): A singlet is expected around ~3.5-4.0 ppm.

-

Amine Protons (-NH₂) (2H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

Carboxylic Acid Proton (-COOH) (1H): A very broad singlet, often downfield (>10 ppm), which will exchange with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): Expect a signal in the ~170-180 ppm region.

-

Pyridine Ring Carbons (5C): Five signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to the nitrogen and amino groups will be the most deshielded.

-

Methylene Carbon (-CH₂-): A signal is expected around ~40-50 ppm.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the known hazards of related compounds, such as aminopyridines and other heterocyclic carboxylic acids.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling:

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Practice good laboratory hygiene. Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, dark place.[2] Some suppliers recommend storage in a freezer.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential, yet its fundamental physical properties remain largely uncharacterized in public literature. This guide provides a robust framework for researchers, combining theoretical predictions based on chemical principles with detailed, actionable protocols for empirical determination. By following these methodologies for melting point, solubility, and pKa analysis, scientists can generate the high-quality, reproducible data necessary to confidently advance their research and development objectives.

References

- 1. 339195-51-6 | this compound - Moldb [moldb.com]

- 2. 339195-51-6|this compound|BLD Pharm [bldpharm.com]

- 3. 1965308-87-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. sfu.ca [sfu.ca]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Solubility of 2-(6-Aminopyridin-2-yl)acetic acid in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Heterocyclic Compounds

In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. This guide provides a comprehensive technical overview of the solubility of 2-(6-Aminopyridin-2-yl)acetic acid, a key heterocyclic building block. While specific, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the critical role of solvent selection. Our approach is grounded in established methodologies to ensure scientific integrity and provide a practical framework for your research.

Physicochemical Profile of this compound: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound, with a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol , possesses key functional groups that dictate its behavior in different solvent environments.[1]

-

Amphoteric Nature: The presence of a basic aminopyridine moiety and an acidic carboxylic acid group confers an amphoteric and zwitterionic character to the molecule. This duality suggests that its solubility will be highly dependent on the pH of the medium in aqueous solutions and will significantly influence its interaction with organic solvents of varying polarity and proticity.

-

Hydrogen Bonding Capacity: The amino group (-NH2) and the carboxylic acid group (-COOH) are both potent hydrogen bond donors and acceptors. This characteristic suggests a strong affinity for polar protic solvents that can engage in hydrogen bonding, such as alcohols.

-

Aromatic System: The pyridine ring provides a degree of aromaticity and potential for π-π stacking interactions, which could favor solubility in certain aromatic or non-polar aprotic solvents.

A critical first step in any solubility study is to consider the structure and size of the API to determine which solvents to test.[2] The presence of both polar (amino, carboxylic acid) and less polar (pyridine ring) regions in this compound suggests that a range of solvents with varying polarities should be investigated.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Information | Source |

| CAS Number | 339195-51-6 | [1] |

| Molecular Formula | C7H8N2O2 | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Typically a solid | Inferred |

| pKa | Not readily available in literature. Estimated values would be ~3-5 for the carboxylic acid and ~6-8 for the aminopyridine nitrogen. | Inferred |

| LogP | Not readily available in literature. Predictive models would be necessary for an initial estimate. | Inferred |

The Imperative of Solubility Determination in Drug Development

The solubility of an API is a critical determinant of its bioavailability and therapeutic efficacy. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. In formulation development, achieving a stable solution or a well-defined suspension is paramount.[2] Solubility studies are therefore a key component of pre-formulation work, guiding the selection of appropriate excipients and delivery systems.[2][3]

Two primary types of solubility are determined during drug discovery and development: kinetic and thermodynamic solubility.[3]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening. It can sometimes lead to supersaturated solutions, which are not stable over time.[3]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the point at which the rate of dissolution equals the rate of precipitation.[3] This guide will focus on the determination of thermodynamic solubility, as it provides the most reliable data for formulation development.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed, step-by-step protocol for the determination of the thermodynamic solubility of this compound in a selection of organic solvents. This method is based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.[3]

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the selected solvents)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The overall workflow for determining thermodynamic solubility is depicted in the following diagram:

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a precise volume of the selected organic solvent to each vial.

-

Cap the vials tightly and vortex briefly to suspend the solid material.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal incubation time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Solvent Selection Strategy

The choice of organic solvents for solubility screening should be guided by their physicochemical properties, such as polarity, proticity, and potential for specific interactions with the solute.

Table 2: Proposed Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the amino and carboxylic acid groups. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity to dissolve the polar functional groups, but without hydrogen bond donation. |

| Non-polar Aprotic | Dichloromethane, Tetrahydrofuran (THF) | To assess solubility based on weaker intermolecular forces and the influence of the pyridine ring. |

| Aromatic | Toluene | To evaluate potential π-π stacking interactions with the pyridine ring. |

Analytical Methodologies for Quantification

Accurate quantification of the dissolved this compound is paramount for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its specificity and sensitivity.

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

Quantification: Based on a calibration curve constructed from standards of known concentrations.

UV-Vis Spectrophotometry

For a more rapid but less specific measurement, UV-Vis spectrophotometry can be employed.

-

Procedure: A calibration curve is generated by measuring the absorbance of a series of solutions with known concentrations of this compound in the solvent of interest. The absorbance of the diluted, filtered sample is then measured, and the concentration is determined from the calibration curve.

-

Limitation: This method is susceptible to interference from any impurities that absorb at the same wavelength.

The logical relationship for selecting an analytical method is as follows:

Caption: Decision tree for selecting an analytical quantification method.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. While specific solubility data is not yet widely available, the principles and protocols outlined herein will enable researchers to generate reliable and reproducible data. A thorough understanding of the solubility profile of this important heterocyclic building block is essential for its successful application in drug discovery and development. Future work should focus on generating a comprehensive solubility database for this compound in a wide array of pharmaceutically relevant solvents and at different temperatures.

References

Navigating the Safe Handling of 2-(6-Aminopyridin-2-yl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-(6-Aminopyridin-2-yl)acetic acid (CAS No. 339195-51-6), a heterocyclic building block utilized in chemical research and development.[1][2] Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes critical safety information from closely related aminopyridine derivatives to establish a robust framework for its safe handling, storage, and emergency management. The insights provided are grounded in established principles of chemical safety and are intended to empower laboratory personnel with the knowledge to mitigate potential risks.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in ensuring its safe use.

| Property | Data | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 339195-51-6 | [1] |

| Molecular Formula | C7H8N2O2 | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Likely a solid, based on related compounds | Inferred |

| Melting Point | 54 - 58 °C (for 2-aminopyridine) | [3] |

| Boiling Point | 204 - 210 °C (for 2-aminopyridine) | [3][4] |

| Solubility | Data not available for the specific compound. Greater than 100% in water for 2-aminopyridine. | [5] |

Section 2: Hazard Identification and GHS Classification

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[3]

-

Skin Corrosion/Irritation (Category 1A/2): Causes severe skin burns and eye damage or causes skin irritation.[3][6][7]

-

Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or causes serious eye irritation.[3][6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7]

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3): Harmful to aquatic life with long lasting effects.[3]

Signal Word: Danger [3]

Hazard Pictograms:

Hazard Statements:

-

H301 + H311: Toxic if swallowed or in contact with skin.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H412: Harmful to aquatic life with long lasting effects.[3]

Precautionary Statements: A comprehensive set of precautionary statements is crucial for minimizing risk. These include preventative measures, response actions in case of exposure, and guidelines for safe storage and disposal.[3][6]

Section 3: First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on best practices for handling corrosive and toxic substances.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][9]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8][9] Seek immediate medical attention. Wash clothing before reuse.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][10] Remove contact lenses if present and easy to do. Continue rinsing.[6][10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[3] Never give anything by mouth to an unconscious person.[6][9] Seek immediate medical attention.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing exposure and ensuring laboratory safety.

4.1 Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[3][6]

-

Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH-approved respirator is required.[3][12]

-

4.2 Handling Procedures

-

Do not breathe dust.[3]

-

Do not eat, drink, or smoke in areas where this chemical is handled.[3][14]

-

Use non-sparking tools and take precautionary measures against static discharge.[10][11]

4.3 Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[3]

-

Store in a locked cabinet or a restricted-access area.[3][6]

-

For long-term storage, keeping the compound in a freezer at under -20°C is recommended.[1]

Section 5: Accidental Release and Fire-Fighting Measures

Prompt and correct response to spills and fires is crucial for containment and safety.

5.1 Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.[3][10]

-

Control Ignition Sources: Remove all sources of ignition.[4][6][10]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[6]

-

Clean-up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[3]

-

Decontamination: Clean the spill area thoroughly.

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9][14]

-

Specific Hazards: The compound is combustible and may form explosive mixtures with air upon intense heating.[3] Thermal decomposition can release toxic gases, including carbon oxides and nitrogen oxides.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Section 6: Toxicological and Ecological Information

6.1 Toxicological Information

While specific toxicological data for this compound is limited, data for 2-aminopyridine provides valuable insight:

-

Acute Toxicity:

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Additional Information: May cause convulsions. Based on human evidence, it may cause stomach irregularities.[3]

6.2 Ecological Information

This compound is expected to be harmful to aquatic life with long-lasting effects.[3] Do not allow the product to enter drains, waterways, or soil.[3][6]

Section 7: Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. The material may be sent to a licensed chemical destruction plant.[12]

References

- 1. 339195-51-6|this compound|BLD Pharm [bldpharm.com]

- 2. 339195-51-6 | this compound - Moldb [moldb.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. geneseo.edu [geneseo.edu]

- 5. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. aksci.com [aksci.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. aksci.com [aksci.com]

- 10. uwm.edu [uwm.edu]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. biochemopharma.fr [biochemopharma.fr]

The Aminopyridine Core: A Journey from Avian Poison to Neurological Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Aminopyridines

Aminopyridines, heterocyclic organic compounds featuring a pyridine ring substituted with an amino group, represent a class of molecules with a rich history and diverse pharmacological applications.[1] This guide delves into the discovery, history, and evolving landscape of novel aminopyridine compounds, with a particular focus on their journey from a simple bird poison to a cornerstone in the symptomatic treatment of neurological disorders. We will explore the fundamental synthetic strategies, mechanisms of action, and the critical experimental protocols that underpin the discovery and development of new aminopyridine-based therapeutics. For drug development professionals and researchers, understanding the nuances of this chemical scaffold is paramount for innovating the next generation of therapies targeting a wide array of diseases.

A Serendipitous History: From Pest Control to Clinical Application

The story of aminopyridines in medicine is a testament to scientific curiosity and the repurposing of compounds for unintended therapeutic benefits. The most prominent member of this class, 4-aminopyridine (4-AP), was initially developed in 1963 as an avian poison.[2][3] Its ability to induce hyperexcitability in birds served as an effective control agent. However, it was in the 1970s in Bulgaria that the therapeutic potential of 4-AP was first realized. Anesthetists discovered its efficacy as a reversal agent for non-depolarizing muscle relaxants, leading to its commercialization under the trade name Pymadin by the Bulgarian pharmaceutical company Sopharma.[2][3]

This initial clinical application sparked broader interest in the pharmacological properties of aminopyridines. Subsequent research revealed that 4-AP is a potent blocker of voltage-gated potassium (K+) channels.[2][4] This mechanism of action proved to be particularly relevant for neurological conditions characterized by demyelination, such as multiple sclerosis (MS). In demyelinated axons, the exposure of K+ channels leads to a leakage of potassium ions, which can impair the conduction of nerve impulses.[2][5] By blocking these channels, 4-AP helps to restore nerve signal conduction.

Decades of preclinical and clinical research culminated in the approval of a sustained-release formulation of 4-AP, known as dalfampridine (Ampyra® in the U.S. and Fampyra® in the E.U.), for the improvement of walking in patients with multiple sclerosis.[2][6] This marked a significant milestone in the history of aminopyridines, solidifying their place in the neurologist's armamentarium.

The Synthetic Landscape: Crafting the Aminopyridine Core

The synthesis of the aminopyridine scaffold and its derivatives is a cornerstone of medicinal chemistry programs aimed at developing novel therapeutics.[1] Several classical and modern synthetic routes are employed, each with its own advantages and limitations depending on the desired isomer and substitution pattern.

Core Synthesis Workflow

Caption: Overview of major synthetic pathways to aminopyridine isomers.

Synthesis of 2-Aminopyridine

The most direct method for the synthesis of 2-aminopyridine is the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914.[4][7] This reaction involves the direct amination of pyridine with sodium amide (NaNH₂) in an inert solvent like xylene or toluene at elevated temperatures.[4][8] The mechanism proceeds via nucleophilic addition of the amide anion to the C2 position of the pyridine ring, followed by the elimination of a hydride ion.[9]

Experimental Protocol: Chichibabin Reaction

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry toluene.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add finely ground sodium amide. Heat the suspension to reflux.

-

Pyridine Addition: Slowly add a solution of dry pyridine in dry toluene to the refluxing mixture.

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a reddish-brown color.[4] Maintain reflux for several hours until the reaction is complete (as determined by TLC or GC analysis).

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench with water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 2-aminopyridine can be purified by distillation or recrystallization.

Modern variations of the Chichibabin reaction, such as using potassium amide in liquid ammonia at low temperatures, have been developed for more sensitive substrates.[7] Other approaches to 2-aminopyridines include the reaction of 2-halopyridines with amines, often catalyzed by transition metals like palladium (Buchwald-Hartwig amination) or copper (Ullmann condensation), and the Zincke reaction involving the activation of pyridine N-oxides.[3][6]

Synthesis of 3-Aminopyridine

3-Aminopyridine is commonly prepared via the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide).[10][11] This reaction involves the treatment of nicotinamide with sodium hypobromite, which is typically generated in situ from sodium hydroxide and bromine.[12]

Experimental Protocol: Hofmann Rearrangement for 3-Aminopyridine

-

Hypobromite Preparation: In a beaker immersed in an ice-salt bath, prepare a solution of sodium hydroxide in water. With stirring, slowly add bromine to the cold solution to form sodium hypobromite.

-

Amide Addition: Once the temperature of the hypobromite solution is at 0°C, add nicotinamide in one portion with vigorous stirring.[11]

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to approximately 70-80°C for a specified time.

-

Extraction: After cooling, extract the product from the reaction mixture using a suitable organic solvent, such as diethyl ether.

-

Purification: Dry the organic extract over a suitable drying agent, remove the solvent by distillation, and purify the crude 3-aminopyridine by recrystallization from a mixture of benzene and ligroin.[11]

Synthesis of 4-Aminopyridine and Derivatives

The synthesis of 4-aminopyridine often involves a multi-step process starting from pyridine. A common route involves the oxidation of pyridine to pyridine-N-oxide, followed by nitration to yield 4-nitropyridine-N-oxide. Subsequent reduction of the nitro group and deoxygenation of the N-oxide affords 4-aminopyridine.[13]

Experimental Protocol: Synthesis of 4-Aminopyridine via Reduction

-

Reaction Setup: In a round-bottom flask, suspend 4-nitropyridine-N-oxide in an aqueous solution of a mineral acid (e.g., sulfuric acid).

-

Reducing Agent: Add iron powder portion-wise to the stirred suspension. The reaction is exothermic and should be controlled with external cooling if necessary.

-

Reaction Completion: Heat the mixture at reflux until the reduction is complete, as monitored by TLC.

-

Neutralization and Filtration: Cool the reaction mixture and neutralize with a base such as sodium carbonate. Filter the mixture to remove iron salts.

-

Extraction and Purification: Extract the filtrate with a suitable organic solvent like ethyl acetate. Dry the organic extract, remove the solvent under reduced pressure, and purify the crude 4-aminopyridine by recrystallization.[13]

For the synthesis of substituted aminopyridines, various methods are employed, including nucleophilic aromatic substitution on activated halopyridines and multicomponent reactions that construct the pyridine ring from acyclic precursors.[14][15]

Mechanism of Action: Targeting Potassium Channels and Beyond

The primary mechanism of action for 4-aminopyridine and many of its derivatives is the blockade of voltage-gated potassium (Kv) channels.[4] These channels are crucial for the repolarization phase of the action potential in neurons.

Signaling Pathway in Demyelination

Caption: Mechanism of 4-aminopyridine in restoring conduction in demyelinated axons.

In healthy myelinated axons, Kv channels are typically located in the juxtaparanodal region, covered by the myelin sheath. However, in diseases like multiple sclerosis, the loss of myelin exposes these channels. The resulting potassium efflux during an action potential can lead to hyperpolarization and a failure of the nerve impulse to propagate, resulting in neurological deficits.

4-Aminopyridine, by physically blocking the pore of these exposed Kv channels, prolongs the duration of the action potential. This allows for a greater influx of calcium ions at the axon terminal, which in turn enhances the release of neurotransmitters and improves the likelihood of successful signal transmission across the synapse. While the primary targets are thought to be Kv1 family channels, 4-AP is considered a broad-spectrum Kv channel blocker.[4]

Experimental Protocols for Discovery and Characterization

The discovery and preclinical development of novel aminopyridine compounds rely on a suite of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and safety profile.

In Vitro Assays

1. Patch-Clamp Electrophysiology for Kv Channel Blockade

This is the gold-standard technique for characterizing the interaction of aminopyridine derivatives with specific ion channels.

-

Objective: To determine the potency (IC50) and mechanism of block of a specific Kv channel subtype by a test compound.

-

Cell Line: A stable cell line expressing the Kv channel of interest (e.g., HEK293 cells transfected with Kv1.1).

-

Procedure:

-

Culture the cells on glass coverslips.

-

Establish a whole-cell patch-clamp recording configuration.

-

Apply a voltage protocol to elicit Kv channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a positive potential (e.g., +40 mV) to activate the channels.

-

Record baseline currents in the absence of the compound.

-

Perfuse the cell with increasing concentrations of the aminopyridine derivative and record the corresponding reduction in current amplitude.

-

Wash out the compound to assess the reversibility of the block.

-

Analyze the data to generate a concentration-response curve and calculate the IC50 value.

-

2. In Vitro ADME & Toxicology Assays

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial for selecting promising drug candidates.

-

Metabolic Stability Assay:

-

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.[16][17]

-

Procedure: Incubate the test compound with liver microsomes (from human or other species) in the presence of NADPH.[15][16] Samples are taken at various time points and the concentration of the parent compound is measured by LC-MS/MS to determine its half-life and intrinsic clearance.[15][18]

-

-

Caco-2 Permeability Assay:

-

Objective: To predict the intestinal absorption of a compound.[7][19]

-

Procedure: Culture Caco-2 cells on a semi-permeable membrane to form a monolayer that mimics the intestinal epithelium.[11][20] The test compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the permeability coefficient.[11][19]

-

-

hERG Channel Assay:

-

Objective: To assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.[10][21]

-

Procedure: Similar to the patch-clamp assay described above, but specifically using a cell line expressing the hERG channel. Automated patch-clamp systems are often used for higher throughput.[10][13]

-

-

Ames Test:

-

Objective: To evaluate the mutagenic potential of a compound.[2][14]

-

Procedure: Use a histidine-auxotrophic strain of Salmonella typhimurium and expose it to the test compound.[2][22] The number of revertant colonies that can grow on a histidine-free medium is counted as an indicator of mutagenicity.[8][23]

-

In Vivo Models

Animal models are essential for evaluating the efficacy of novel aminopyridine compounds in a physiological context. For demyelinating diseases like MS, several models are commonly used.[2][24]

1. Cuprizone-Induced Demyelination Model

This is a toxic model of demyelination that is particularly useful for studying remyelination.[25][26][27]

-

Objective: To assess the ability of a compound to protect against demyelination or promote remyelination.

-

Procedure:

-

Feed mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.[28][29]

-

Administer the test compound or vehicle to different groups of mice during or after the cuprizone challenge.

-

At the end of the treatment period, perfuse the animals and collect the brains for histological analysis.

-

Assess the extent of demyelination and remyelination using myelin-specific stains like Luxol Fast Blue.[6][30]

-

Experimental Protocol: Luxol Fast Blue Staining for Myelin

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded brain sections. Deparaffinize and hydrate the sections to 95% ethanol.[30]

-

Staining: Incubate the slides in Luxol Fast Blue solution in an oven at 56-60°C overnight.[30]

-

Differentiation: Rinse with 95% ethanol and then distilled water. Differentiate the sections in a 0.05% lithium carbonate solution, followed by 70% ethanol, until the gray matter is colorless and the white matter is sharply defined in blue.[4]

-

Counterstaining (optional): Counterstain with Cresyl Violet to visualize neuronal cell bodies.[30]

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then coverslip with a resinous mounting medium.[30]

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is an inflammatory model that more closely mimics the autoimmune aspects of MS.[2][19]

-

Objective: To evaluate the effect of a compound on the clinical signs and pathology of an MS-like disease.

-

Procedure:

-

Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin-derived antigens, such as myelin oligodendrocyte glycoprotein (MOG) peptide, in complete Freund's adjuvant.

-

Administer the test compound or vehicle daily, starting before or after the onset of clinical signs.

-

Monitor the animals daily for clinical signs of EAE, such as tail limpness, limb paralysis, and weight loss, using a standardized scoring system.

-

At the end of the study, collect tissues for histological analysis of inflammation and demyelination.

-

3. Acute Toxicity Testing

-

Objective: To determine the short-term toxicity and lethal dose (LD50) of a novel compound.[31][32]

-

Procedure: Administer single, escalating doses of the compound to groups of rodents (e.g., rats or mice).[12][33] Observe the animals for signs of toxicity and mortality over a 14-day period.[34] The OECD guidelines provide standardized protocols for these studies.[31]

Quantitative Data Summary

| Assay | Key Parameter | Typical Values for Active Compounds | Reference Standard |

| Patch-Clamp (Kv1.1) | IC50 | Low micromolar to nanomolar range | 4-Aminopyridine |

| Caco-2 Permeability | Papp (A-B) | > 10 x 10-6 cm/s (High permeability) | Propranolol |

| Metabolic Stability | t1/2 (microsomes) | > 30 minutes (Moderate to high stability) | Verapamil |

| hERG Assay | IC50 | > 10 µM (Low risk of cardiotoxicity) | E-4031 |

| EAE Model | Clinical Score | Significant reduction in mean clinical score compared to vehicle | Fingolimod |

Future Directions and Conclusion

The discovery and development of aminopyridine compounds have a rich history, culminating in a valuable therapeutic option for patients with multiple sclerosis. However, the journey is far from over. The inherent versatility of the aminopyridine scaffold continues to inspire the design and synthesis of novel derivatives with improved potency, selectivity, and safety profiles.[21] Future research will likely focus on:

-

Developing more selective Kv channel blockers: This could lead to therapies with fewer off-target effects.

-

Exploring other therapeutic applications: The neuroprotective and anti-inflammatory properties of some aminopyridine derivatives suggest their potential in other neurodegenerative diseases and inflammatory conditions.

-

Investigating novel drug delivery systems: Advanced formulations could further optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with novel aminopyridine compounds. By understanding the foundational science and employing the detailed protocols outlined herein, researchers and drug development professionals are well-equipped to contribute to the next chapter in the evolving story of this remarkable class of molecules.

References

- 1. Staining Methods for Normal and Regenerative Myelin in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. Standardization of a silver stain to reveal mesoscale myelin in histological preparations of the mammalian brain.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. webpath.med.utah.edu [webpath.med.utah.edu]

- 5. Myelin histology: a key tool in nervous system research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fdneurotech.com [fdneurotech.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 9. Standardization of a silver stain to reveal mesoscale myelin in histological preparations of the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. enamine.net [enamine.net]

- 12. fda.gov [fda.gov]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. microbiologyinfo.com [microbiologyinfo.com]